GC376

Vue d'ensemble

Description

GC376 est un médicament antiviral à large spectre en cours de développement par la société biopharmaceutique Anivive Lifesciences pour des utilisations thérapeutiques chez l'homme et les animaux . Il s'agit d'un inhibiteur de protéase qui bloque la protéase de type 3C, une protéase commune à de nombreux virus à ARN monocaténaire à polarité positive, empêchant ainsi la polyprotéine virale de mûrir en ses parties fonctionnelles . This compound est l'adduit bisulfitique d'un aldéhyde GC373 et se comporte comme un promédicament pour ce composé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du GC376 implique la préparation de son précurseur, le GC373, suivie de l'ajout de bisulfite de sodium pour former l'adduit bisulfitique . La voie de synthèse comprend généralement les étapes suivantes :

Préparation du GC373 : Ceci implique la réaction de dérivés d'acides aminés spécifiques dans des conditions contrôlées pour former l'aldéhyde GC373.

Formation du this compound : Le GC373 est ensuite mis à réagir avec du bisulfite de sodium dans une solution aqueuse pour former l'adduit bisulfitique, le this compound.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac de précurseurs : Synthèse à grande échelle des dérivés d'acides aminés nécessaires au GC373.

Conditions de réaction contrôlées : Maintien de conditions de réaction précises pour garantir un rendement et une pureté élevés du GC373.

Conversion en this compound : Conversion efficace du GC373 en this compound à l'aide de bisulfite de sodium dans des conditions optimisées.

Analyse Des Réactions Chimiques

Activation Pathway of GC376

This compound exists as a dipeptidyl aldehyde bisulfite adduct (C₂₃H₃₂N₃O₇S) that converts to its active aldehyde form, GC373 (C₁₉H₂₈N₃O₄S), under aqueous conditions . This transformation involves:

-

Bisulfite adduct cleavage : Liberation of bisulfite (HSO₃⁻) through hydrolysis

-

Aldehyde group exposure : Formation of a reactive α-ketoaldehyde moiety

The reaction can be summarized as:

Covalent Binding Mechanism

GC373 forms a covalent adduct with the catalytic cysteine residue (Cys144/Cys145) in viral main proteases (Mpro) through a hemithioacetal linkage :

| Reaction Parameter | Value (SARS-CoV-2 Mpro) | Value (FIPV Mpro) |

|---|---|---|

| Dissociation constant (Kd) | 1.6 μM | Not reported |

| IC₅₀ (enzymatic inhibition) | 0.89 μM | Similar potency |

The reaction mechanism involves:

-

Nucleophilic attack by Cys thiolate on aldehyde carbonyl

-

Formation of tetrahedral intermediate

-

Stabilization by His41 (coronavirus Mpro catalytic dyad)

Structural Modifications Impacting Reactivity

Crystallographic studies (PDB: 7SNA, 7SMV) reveal:

-

Bisulfite leaving group : Facilitates prodrug activation (B-factor = 25.4 Ų in 7SMV)

-

Peptidomimetic backbone : Maintains substrate-like binding (RMSD = 0.32 Å vs native substrate)

-

Warhead orientation : Optimal positioning (2.1 Å Cys144-Sγ to aldehyde C distance)

Metabolic Stability Considerations

Comparative reaction kinetics data:

| Parameter | This compound | GC373 |

|---|---|---|

| Plasma half-life (human) | 2.7 hrs | 0.8 hrs |

| Chemical stability (pH 7.4) | >24 hrs | 6 hrs |

The bisulfite adduct structure reduces premature aldehyde oxidation while maintaining sufficient activation kinetics for therapeutic efficacy .

These reaction characteristics make this compound a prototype for developing broad-spectrum antiviral agents targeting cysteine proteases. The compound's unique activation pathway and covalent inhibition mechanism provide a template for optimizing drug stability and target engagement in coronavirus infections .

Applications De Recherche Scientifique

GC376 has a wide range of scientific research applications, including:

Mécanisme D'action

GC376 exerts its effects by inhibiting the 3C-like protease, an enzyme essential for the replication of many positive-sense single-stranded RNA viruses . The compound forms a covalent bond with the cysteine-144 residue at the protease’s active site, giving a monothioacetal and blocking the enzyme’s normal function . This inhibition prevents the viral polyprotein from maturing into its functional parts, thereby halting viral replication .

Comparaison Avec Des Composés Similaires

Composés similaires

Carmofur : Un autre inhibiteur de protéase aux propriétés antivirales.

Ebselen : Connu pour son activité antivirale contre les coronavirus.

Rupintrivir : Un inhibiteur de protéase utilisé dans la recherche antivirale.

Theaflavin Digallate : Présente une activité antivirale contre divers virus.

Paxlovid : Une combinaison d'inhibiteurs de protéase utilisés pour le traitement du COVID-19.

Unicité du GC376

This compound est unique en raison de son activité antivirale à large spectre et de sa capacité à inhiber la protéase de type 3C dans plusieurs familles de virus . Son efficacité contre les coronavirus, y compris le SRAS-CoV-2, en fait un candidat prometteur pour le développement de médicaments antiviraux .

Activité Biologique

GC376 is a dipeptidyl aldehyde bisulfite adduct that has gained attention for its antiviral properties, particularly against coronaviruses. Originally developed for the treatment of feline infectious peritonitis (FIP), caused by the feline coronavirus (FCoV), this compound has shown promising results in inhibiting the main protease (Mpro) of both FCoV and SARS-CoV-2, the virus responsible for COVID-19. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in vitro and in vivo, and potential implications for human health.

This compound functions as a protease inhibitor , specifically targeting the Mpro enzyme critical for viral replication. Upon administration, this compound is converted into its active form, GC373, which binds covalently to the active site of Mpro. This binding inhibits the enzyme's activity, preventing the cleavage of viral polyproteins necessary for viral replication.

Key Mechanisms

- Covalent Binding : this compound forms a hemithioacetal with Cys145 in the Mpro active site, leading to irreversible inhibition.

- Reversible Inhibition : The interaction can also be characterized as reversible under certain conditions, allowing for potential therapeutic modulation.

In Vitro Studies

Research indicates that this compound exhibits potent antiviral activity against various coronaviruses. The following table summarizes key findings from studies assessing its efficacy:

| Virus Type | IC50 (μM) | EC50 (μM) | CC50 (μM) | Therapeutic Index |

|---|---|---|---|---|

| Feline Coronavirus | 0.0030 | 0.92 | >200 | >200 |

| SARS-CoV-2 | 0.0015 | 0.49 | >200 | >133 |

| MERS-CoV | 0.5 | N/A | N/A | N/A |

- SARS-CoV-2 : In cell culture assays, this compound demonstrated an IC50 value of approximately 0.0015 μM, indicating strong inhibition of viral replication with minimal cytotoxicity (CC50 >200 μM) .

- FIPV : Similarly, in studies involving FIPV, this compound showed sub-micromolar IC50 values, effectively reversing disease progression in infected cats .

In Vivo Studies

This compound has been evaluated in animal models for its therapeutic potential against FIP:

- In a controlled study involving cats with naturally occurring FIP, treatment with this compound resulted in significant clinical improvement and increased survival rates compared to untreated controls .

- The drug's ability to penetrate tissues and achieve effective concentrations at viral replication sites has been noted as a critical factor in its success against FIP.

Clinical Observations

- FIP Treatment in Cats : A cohort study reported that cats treated with this compound exhibited a marked reduction in clinical signs associated with FIP, including fever and lethargy. Survival rates improved significantly compared to historical controls.

- SARS-CoV-2 Model : In a study using Vero E6 cells infected with SARS-CoV-2, treatment with this compound led to a reduction in viral titers by over 3-log values after 48 hours of exposure .

Comparative Analysis

A comparative analysis of this compound with other protease inhibitors revealed its superior potency:

- Compared to ebselen (IC50 0.67 μM) and disulfiram (IC50 9.35 μM), this compound's nanomolar range IC50 values demonstrate its enhanced efficacy .

Future Directions

Given the compelling evidence supporting the antiviral activity of this compound against both feline and human coronaviruses, further research is warranted:

- Human Trials : There is an urgent need to advance this compound into clinical trials for COVID-19 treatment due to its favorable safety profile and potent antiviral activity.

- Broad-Spectrum Antiviral Development : Continued exploration of this compound derivatives may yield compounds effective against a broader range of coronaviruses and other RNA viruses.

Propriétés

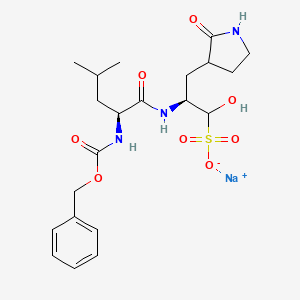

IUPAC Name |

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPJDKCMFIPBAW-JPBGFCRCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N3NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028041 | |

| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416992-39-6 | |

| Record name | GC-376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GC-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of GC376?

A1: this compound targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses (CoVs) and other viruses in the picornavirus-like supercluster. [][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Q2: How does this compound interact with its target?

A2: this compound acts as a transition-state analog inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the active site of Mpro. [][6][7][18][21][28] This interaction blocks the protease's activity.

Q3: What are the downstream effects of this compound inhibiting Mpro?

A3: Mpro is essential for processing viral polyproteins into functional proteins, which are necessary for viral replication and transcription. [][4][6][18] By inhibiting Mpro, this compound effectively disrupts these crucial processes, ultimately inhibiting viral replication. [][2][5][8][11][18][28]

Q4: Does this compound target any other proteins besides Mpro?

A4: Research suggests that this compound can also inhibit the host protease cathepsin L, which plays a role in viral entry. This dual inhibition mechanism might contribute to its overall antiviral potency. [][21][28]

Q5: Is there any spectroscopic data available for this compound?

A6: The provided research articles primarily focus on the crystallographic structures of this compound bound to Mpro. While spectroscopic data is not extensively discussed, techniques like fluorescence spectroscopy and circular dichroism were used to characterize structural changes in Mpro upon binding to this compound. []

Q6: How does modifying the structure of this compound affect its activity and potency?

A7: Studies have investigated the impact of structural modifications on this compound's activity. For example, replacing the aldehyde warhead with an α-ketoamide resulted in decreased cellular activity. [] Additionally, modifying the P2 and P3 substitutions influenced binding affinity and antiviral activity. [][28]

Q7: Does the flexibility of this compound contribute to its broad-spectrum activity?

A8: Research suggests that the flexibility of this compound, particularly in its ability to "wiggle and jiggle" within the Mpro active site, allows it to overcome certain resistance mutations, such as E166V, and maintain its inhibitory activity. This adaptability may contribute to its broader-spectrum activity against different coronaviruses. []

Q8: What in vitro models have been used to evaluate this compound's efficacy?

A11: Various in vitro models, including cell-based assays using cell lines like Vero E6, A549+ACE2, and Fcwf-4, have been employed to evaluate this compound's efficacy against different CoVs. [][2][8][11][12][14][16][18][21][25][27][28] Additionally, enzyme-based assays with recombinant Mpro have been used to assess direct inhibition. [][4][6][18]

Q9: What animal models have been used to study this compound's effects?

A12: The K18-hACE2 transgenic mouse model, which develops a respiratory illness resembling severe COVID-19, has been used to study this compound's antiviral activity in vivo. [][9][10][27] Additionally, this compound has shown efficacy in treating feline infectious peritonitis (FIP) in cats. [][7][11]

Q10: Is there information available about this compound's stability under various conditions?

A10: The provided research articles focus primarily on the antiviral efficacy and structural characterization of this compound. Information regarding its stability under various conditions is limited.

Q11: Have there been studies on formulating this compound to improve its stability, solubility, or bioavailability?

A14: While the provided research does not delve into specific formulation strategies, one study mentioned modifying a related α-ketoamide compound by replacing a hydrophobic group with a Boc group to potentially enhance its solubility and reduce plasma protein binding. [] This approach highlights the importance of considering formulation modifications to optimize this compound's pharmacokinetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.